
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane is a unique organosilicon compound characterized by its complex structure, which includes silicon, nitrogen, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane typically involves the reaction of tetraphenylcyclotrisiloxane with dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or hexane to facilitate the reaction. The process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, organometallic reagents; reactions often require catalysts and specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as an additive in manufacturing processes to enhance product performance.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of stable complexes, which can facilitate various chemical transformations. The pathways involved often include coordination with metal centers and activation of substrates through electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-cyclotrisiloxane
- 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3-dioxolane
- 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazine
Uniqueness
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane is unique due to its specific combination of silicon, nitrogen, and phenyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
56270-06-5 |
|---|---|
Formule moléculaire |
C26H29N3Si3 |
Poids moléculaire |
467.8 g/mol |
Nom IUPAC |
2,2-dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane |
InChI |
InChI=1S/C26H29N3Si3/c1-30(2)27-31(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-32(28-30,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-29H,1-2H3 |
Clé InChI |
UCEQCJBACULHNV-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(N[Si](N[Si](N1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
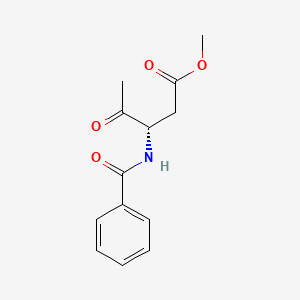
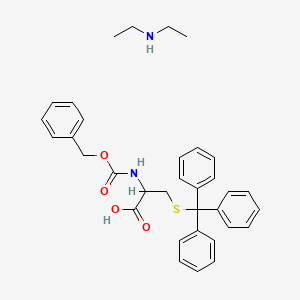

![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
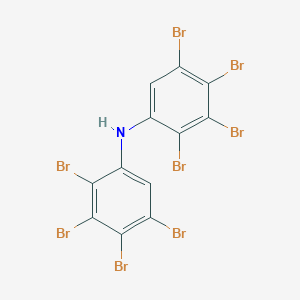
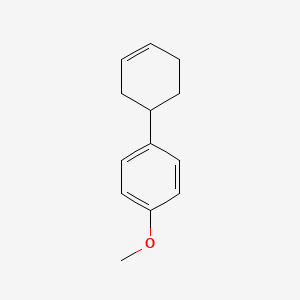
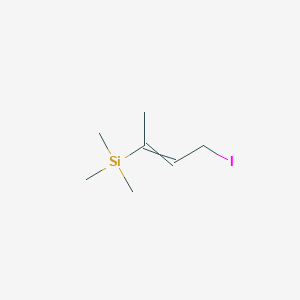

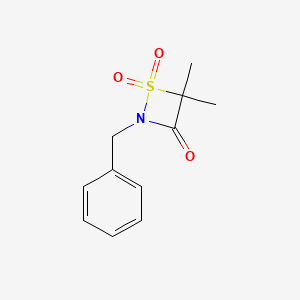
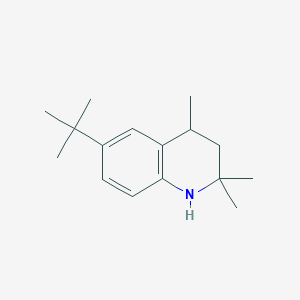
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)

